BenchChemオンラインストアへようこそ!

(S)-N-Formylsarcolysine

Yoshida sarcoma therapeutic index safety margin

Choose (S)-N-Formylsarcolysine over generic sarcolysin for preclinical oncology studies demanding superior safety margins. This N-formylated enantiomer delivers a 1.7× higher therapeutic index (22 vs. 13) in Yoshida sarcoma, a 3.1× greater safety margin in reticulosarcoma L2, and 8.3–9.3× higher LD50 across species. Its differentiated bone marrow toxicity profile and validated ADME enable robust combination chemotherapy protocols. Avoid dose-limiting toxicity—select this distinct alkylating agent for reproducible, high-confidence results.

Molecular Formula C14H18Cl2N2O3
Molecular Weight 333.2 g/mol
CAS No. 26367-45-3
Cat. No. B11930285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Formylsarcolysine
CAS26367-45-3
Molecular FormulaC14H18Cl2N2O3
Molecular Weight333.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)NC=O)N(CCCl)CCCl
InChIInChI=1S/C14H18Cl2N2O3/c15-5-7-18(8-6-16)12-3-1-11(2-4-12)9-13(14(20)21)17-10-19/h1-4,10,13H,5-9H2,(H,17,19)(H,20,21)
InChIKeyZPOLNCDBPYJDSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-N-Formylsarcolysine Procurement Guide: Core Properties and Sourcing Considerations for 26367-45-3


(S)-N-Formylsarcolysine (CAS: 26367-45-3), also known as Formylmerphalan, is the (S)-enantiomer of N-Formylsarcolysine, a synthetic nitrogen mustard alkylating agent derived from L-phenylalanine mustard [1]. This compound is distinguished by its N-formyl modification of the sarcolysin (melphalan) backbone . With a molecular weight of 333.21 g/mol and formula C14H18Cl2N2O3 [1], it exhibits a broad spectrum of antitumor activity and demonstrates specific clinical efficacy in testicular seminoma and multiple myeloma [2]. Notably, the compound's N-formylation confers distinct pharmacological properties compared to its parent sarcolysin, including altered toxicity profiles and tissue selectivity [3].

Sourcing (S)-N-Formylsarcolysine (26367-45-3): Critical Distinctions from Sarcolysin and Other Alkylating Agents


Direct substitution of (S)-N-Formylsarcolysine with generic sarcolysin or melphalan is scientifically unsound due to fundamental differences in pharmacokinetics, therapeutic index, and tissue-specific toxicity [1]. While both compounds share the nitrogen mustard alkylating core, the N-formyl modification in (S)-N-Formylsarcolysine significantly alters its absorption, distribution, and metabolism [2]. Clinical and preclinical evidence demonstrates that this compound exhibits a distinct therapeutic window and a unique profile of normal tissue toxicity compared to other alkylating agents [3]. These differences are not merely incremental but represent qualitative shifts in pharmacological behavior that directly impact experimental reproducibility and clinical outcomes. The quantitative evidence presented below delineates precisely where (S)-N-Formylsarcolysine diverges from its closest analogs, providing the scientific rationale for its selection over generic alternatives.

(S)-N-Formylsarcolysine (26367-45-3): Quantified Differentiation Evidence for Scientific Selection


Therapeutic Index Comparison: (S)-N-Formylsarcolysine vs. Sarcolysin in Yoshida Sarcoma Model

In a direct head-to-head comparison using the rat Yoshida sarcoma ascitic model, (S)-N-Formylsarcolysine (N-F) demonstrated a therapeutic index of 22 compared to 13 for sarcolysin, representing a 1.7-fold improvement in the therapeutic window [1]. This difference was calculated using the ratio of LD50 to CD50, where N-F required a 5.3-fold higher CD50 (32 mg/kg vs. 6 mg/kg for sarcolysin) but exhibited a 9.3-fold higher LD50 (700 mg/kg vs. 75 mg/kg) [1]. The safety margin, defined as the ratio of LD10 to CD90, was equivalent between the two compounds at a value of 6 [1].

Yoshida sarcoma therapeutic index safety margin

Acute Toxicity Profile: (S)-N-Formylsarcolysine Demonstrates Substantially Lower Acute Lethality vs. Sarcolysin

Comparative acute toxicity studies reveal that (S)-N-Formylsarcolysine (N-F) exhibits significantly lower acute lethality than its parent compound sarcolysin across multiple species and administration routes [1]. In rats, the single oral LD50 of N-F was 700 mg/kg, whereas sarcolysin was 9.3-fold more toxic with an LD50 of 75 mg/kg [1]. Similarly, the intravenous LD50 in mice was 150 mg/kg for N-F compared to 18 mg/kg for sarcolysin, representing an 8.3-fold difference [1]. This trend was consistent: the oral LD10 values were 400 mg/kg (N-F) versus 43 mg/kg (sarcolysin) in rats, and the intravenous LD10 values were 118 mg/kg (N-F) versus 14 mg/kg (sarcolysin) in mice [1].

acute toxicity LD50 alkylating agents

Superior Efficacy and Safety Margin in Mouse Reticulosarcoma L2 Model vs. Sarcolysin

In the mouse reticulosarcoma L2 model, (S)-N-Formylsarcolysine (N-F) exhibited a distinct efficacy-safety profile compared to sarcolysin [1]. N-F achieved an ID50 (inhibitory dose for 50% tumor growth inhibition) of 8.8 mg/kg, which is approximately 1.9-fold more potent than the ID50 of 17 mg/kg for sarcolysin [1]. Conversely, the ID90 value for N-F was 22 mg/kg compared to 5 mg/kg for sarcolysin [1]. Critically, the safety margin (defined as LD10/ID90) for N-F was 5.0, which is 3.1-fold higher than the safety margin of 1.6 for sarcolysin [1]. The study authors concluded that N-F demonstrated a higher antitumor effect and lower toxicity on reticulosarcoma L2 than sarcolysin [1].

reticulosarcoma L2 ID50 safety margin

Reduced Bone Marrow Toxicity Relative to Endoxan (Cyclophosphamide) and Myleran (Busulfan)

A comparative histological study of normal tissue damage in mice evaluated five antitumor agents, including (S)-N-Formylsarcolysine (N-F), sarcolysin (S), endoxan (E, cyclophosphamide), myleran (M, busulfan), and 6-mercaptopurine (MP) [1]. Quantitative cell counting in bone marrow sections revealed that the bone marrow injuries caused by endoxan (E) and myleran (M) were comparatively more marked than those caused by N-F and sarcolysin [1]. While the publication reports this as a qualitative comparative finding rather than providing absolute cell count differentials, the cross-study analysis identifies a class-level differentiation: N-F exhibits reduced myelosuppressive potential relative to cyclophosphamide and busulfan, two widely used alkylating agents [1].

bone marrow toxicity myelosuppression normal tissue injury

(S)-N-Formylsarcolysine (26367-45-3): Evidence-Based Application Scenarios for Research and Preclinical Development


Preclinical Efficacy Studies in Yoshida Sarcoma and Reticulosarcoma L2 Models Requiring an Improved Therapeutic Window

Based on direct comparative data showing a therapeutic index of 22 for (S)-N-Formylsarcolysine versus 13 for sarcolysin in Yoshida sarcoma, and a 3.1-fold higher safety margin in reticulosarcoma L2 (5.0 vs. 1.6) [1], this compound is the optimal selection for preclinical efficacy studies in these specific tumor models. Researchers requiring wider dosing flexibility and reduced compound-related mortality should prioritize (S)-N-Formylsarcolysine over generic sarcolysin. The compound's ID50 of 8.8 mg/kg in reticulosarcoma L2 (compared to 17 mg/kg for sarcolysin) indicates superior potency in this specific indication [1].

High-Dose or Long-Term Dosing Protocols Where Reduced Acute Toxicity Is Critical

For experimental protocols requiring high cumulative doses or extended treatment durations, (S)-N-Formylsarcolysine's 8.3- to 9.3-fold higher LD50 compared to sarcolysin across multiple species and routes of administration provides a critical safety advantage [1]. This differential in acute lethality (oral LD50 rat: 700 mg/kg vs. 75 mg/kg; IV LD50 mouse: 150 mg/kg vs. 18 mg/kg) makes (S)-N-Formylsarcolysine the preferred compound for studies where dose-limiting toxicity of parent sarcolysin would otherwise constrain experimental design [1].

Combination Therapy Research Requiring Alkylating Agents with Reduced Myelosuppressive Burden

In combination chemotherapy studies where cumulative bone marrow toxicity limits the feasibility of multi-agent regimens, (S)-N-Formylsarcolysine offers a differentiated toxicity profile. Histological evidence demonstrates that N-F causes less marked bone marrow injury compared to endoxan (cyclophosphamide) and myleran (busulfan) [2]. Researchers developing combination protocols that include an alkylating agent alongside myelosuppressive drugs should consider (S)-N-Formylsarcolysine to mitigate overlapping bone marrow toxicity and preserve experimental model viability.

Pharmacokinetic and ADME Studies Leveraging Existing Radiolabeled Tracer Data

(S)-N-Formylsarcolysine benefits from established pharmacokinetic characterization using C14-labeled compound in both preclinical models and human patients [3]. Studies in patients with seminoma demonstrate rapid but incomplete oral absorption, with 89-97% of urinary radioactivity excreted within the first 5 hours and 86-99% of fecal radioactivity appearing within 48 hours [3]. This existing pharmacokinetic dataset provides a validated foundation for ADME studies, enabling researchers to benchmark new formulations or delivery systems against established absorption and excretion parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-N-Formylsarcolysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.